molecular formula C4H7N3 B1523700 (Azidomethyl)cyclopropane CAS No. 76387-48-9

(Azidomethyl)cyclopropane

Cat. No.: B1523700
CAS No.: 76387-48-9
M. Wt: 97.12 g/mol
InChI Key: WSNMTEIMBREFDB-UHFFFAOYSA-N
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Description

(Azidomethyl)cyclopropane is an organic compound characterized by the presence of an azide group (-N₃) attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azidomethyl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.

Chemical Reactions Analysis

Types of Reactions

(Azidomethyl)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN₃):

    Dimethyl Sulfoxide (DMSO): A polar aprotic solvent used in the synthesis.

    Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.

    Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azide group to an amine.

Major Products Formed

    1,2,3-Triazoles: Formed through cycloaddition reactions.

    Aminomethylcyclopropane: Formed through the reduction of the azide group.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis

(Azidomethyl)cyclopropane serves as a crucial building block in the synthesis of bioactive molecules. Its unique structure allows for the creation of various derivatives that exhibit potential therapeutic properties. For instance:

  • Enzyme Inhibition : Research has shown that cyclopropane derivatives can inhibit enzymes like aldehyde dehydrogenase (ALDH), which is involved in drug metabolism. The formation of covalent adducts modifies the enzyme's active site, leading to decreased activity.
  • Antitumor Activity : Palladium complexes derived from this compound have demonstrated antitumor properties, highlighting its potential in cancer therapeutics .

Case Study: Antiviral Properties

A study investigated the antiviral activity of this compound derivatives against various viral strains. The results indicated that specific modifications to the azide group enhanced antiviral efficacy, suggesting avenues for developing new antiviral agents .

Materials Science

Development of New Materials

In materials science, this compound is utilized to develop novel materials with unique properties:

  • Polymers : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties.
  • Energetic Materials : Its azide functionality allows for applications in explosives and propellants, where controlled reactivity is crucial.

Chemical Biology

Bioorthogonal Chemistry

This compound plays a significant role in bioorthogonal chemistry, which involves reactions that can occur inside living organisms without interfering with native biochemical processes:

  • Labeling Biomolecules : The azide group can undergo cycloaddition reactions with alkyne-containing molecules, enabling the labeling and tracking of biomolecules in live cells .
  • Mechanistic Studies : Cyclopropane derivatives are used as biological probes to study enzyme mechanisms and interactions within biological systems .

Comparative Analysis of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDrug synthesis, enzyme inhibitorsEffective against ALDH; potential antitumor activity
Materials SciencePolymers, energetic materialsEnhanced properties in composite materials
Chemical BiologyBioorthogonal labelingEnables tracking of biomolecules in vivo

Mechanism of Action

The mechanism of action of (Azidomethyl)cyclopropane is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of compounds that interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to other azides. The combination of the cyclopropane ring and the azide group makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of functionalized compounds.

Biological Activity

(Azidomethyl)cyclopropane is a compound with significant potential in medicinal chemistry and chemical biology, primarily due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a three-membered cyclopropane ring with an azide functional group. This configuration imparts unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is largely attributed to the reactivity of the azide group. The azide can undergo cycloaddition reactions to form stable triazole rings, which are known to interact with biological targets, including enzymes and receptors. Additionally, the reduction of the azide group can yield amines that may participate in enzyme inhibition or receptor modulation.

1. Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its derivatives have been explored for their potential therapeutic effects, including:

  • Antitumor Activity : Compounds derived from this compound have shown promise in treating various cancers, such as breast, lung, and pancreatic cancers .
  • Antiviral Properties : Some derivatives exhibit antiviral activity, making them candidates for further research in viral infections.

2. Chemical Biology

The compound is utilized in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules within living systems. This application is crucial for studying cellular processes and developing targeted therapies.

Case Study 1: Anticancer Activity

Research indicates that certain palladium complexes derived from this compound exhibit antitumor properties. These complexes have been tested against a variety of cancer cell lines, demonstrating significant cytotoxic effects .

Case Study 2: Enzyme Inhibition

A study on cyclopropane derivatives revealed that they can act as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in drug metabolism and detoxification processes. The mechanism involves the formation of covalent adducts that modify the enzyme's active site, leading to decreased enzymatic activity .

Research Findings

Study Findings Biological Activity
Investigated bioorthogonal applicationsLabeling biomolecules
Explored enzyme inhibition mechanismsALDH inhibition
Evaluated anticancer propertiesCytotoxicity against multiple cancer types
Analyzed palladium complexesAntitumor activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (azidomethyl)cyclopropane, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclopropanation of allyl azides or azide substitution on pre-formed cyclopropane derivatives. Key factors include:

  • Temperature control : Low temperatures (0–5°C) minimize side reactions like azide decomposition .
  • Catalyst selection : Copper(I) catalysts improve regioselectivity in azide-alkyne cycloadditions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis . Methodological tip: Optimize using a fractional factorial design to isolate critical variables (e.g., solvent, catalyst loading) .

Q. How should researchers characterize this compound’s structural stability under varying conditions?

Use a combination of:

  • NMR spectroscopy : Monitor 1H^1H and 13C^{13}C shifts to detect ring strain or azide degradation .
  • DSC/TGA : Assess thermal stability; cyclopropane rings typically exhibit exothermic decomposition above 150°C .
  • Kinetic studies : Track azide decomposition rates in solution via UV-Vis at 270 nm . Data contradiction note: Discrepancies in thermal stability may arise from impurities; always cross-validate with elemental analysis .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to mitigate inhalation risks (azides release toxic HN3_3) .
  • Storage : Keep at –20°C in amber vials with inert gas to prevent photolytic/thermal decomposition .
  • Emergency protocols : Neutralize spills with dilute NaNO2_2 to degrade azides .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence this compound’s reactivity in click chemistry?

Computational studies (DFT/MD) reveal:

  • Electron-withdrawing groups (e.g., –NO2_2) increase ring strain, accelerating ring-opening but reducing azide stability .
  • Steric effects : Bulky substituents hinder Cu(I) coordination, lowering click reaction efficiency by 30–50% . Experimental design: Compare activation energies (B3LYP/6-31G*) for substituted analogs to predict reactivity .

Q. What computational models best predict the conformational dynamics of this compound?

  • Force fields : Modified OPLS-AA parameters for cyclopropane (Table 1 in ) improve accuracy in MD simulations.
  • QM/MM : Hybrid methods capture azide torsional barriers (<5 kcal/mol deviation from experimental data) . Validation step: Benchmark against gas-phase electron diffraction data .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound-based reactions?

Apply triangulation:

  • Replicate studies : Control catalyst purity (e.g., CuBr vs. CuI) and solvent dryness .
  • Meta-analysis : Use Cochrane Review methods to aggregate data from heterogeneous sources .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, reducing inference errors .

Q. What strategies mitigate cyclopropane ring-opening during functionalization of this compound?

  • Protecting groups : Temporarily block the azide with trityl groups to stabilize the ring during alkylation .
  • Low-temperature lithiation : Use LDA at –78°C to avoid ring strain release .
  • Computational screening : Identify transition states with <20 kcal/mol barriers to prioritize stable intermediates .

Q. Methodological Frameworks

  • Hypothesis formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies .
  • Data integrity : Preserve raw NMR/TGA files for 5–10 years and share via repositories like Zenodo .
  • Ethical reporting : Disclose all synthetic attempts, including failed routes, to reduce publication bias .

Tables for Key Parameters

Property Value/Technique Reference
Thermal decomposition (°C)150–160 (exothermic peak)
1H^1H NMR (CDCl3_3)δ 1.2–1.5 (m, cyclopropane)
DFT barrier (ring-opening)37–41 kcal/mol (B3LYP/6-31G*)

Properties

IUPAC Name

azidomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNMTEIMBREFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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